1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 1506904-89-7
VCID: VC4583273
InChI: InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3
SMILES: CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Br)C
Molecular Formula: C12H11BrClN
Molecular Weight: 284.58

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

CAS No.: 1506904-89-7

Cat. No.: VC4583273

Molecular Formula: C12H11BrClN

Molecular Weight: 284.58

* For research use only. Not for human or veterinary use.

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole - 1506904-89-7

Specification

CAS No. 1506904-89-7
Molecular Formula C12H11BrClN
Molecular Weight 284.58
IUPAC Name 1-(3-bromo-4-chlorophenyl)-2,5-dimethylpyrrole
Standard InChI InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3
Standard InChI Key OMJRPPQTGQESSZ-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Br)C

Introduction

Synthesis and Optimization

Catalytic Paal-Knorr Condensation

A common synthesis route involves the Paal-Knorr reaction, where 4-chloroaniline reacts with 2,5-hexanedione in the presence of catalysts like FePO₄ under solvent-free conditions . This method achieves yields up to 85% at room temperature, offering a green chemistry advantage .

Multi-Step Bromination and Cyclization

Alternative approaches, as described in patent CN104844567A, involve:

  • Ring closure: 3-Aminocrotononitrile and hydrazine hydrate react at 60–90°C to form 3-amino-5-methylpyrazole .

  • Bromination: Introducing bromine via electrophilic substitution .

  • Oxidation and condensation: Final steps with dichloropyridine derivatives to install the aryl group .

MethodYield (%)ConditionsCatalyst
Paal-Knorr 85Solvent-free, RTFePO₄ (10 mol%)
Multi-step 78–87Reflux, acetic acidNone

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • VEGFR-2 inhibitors: Pyrrole-based kinase inhibitors with IC₅₀ < 100 nM .

  • Antileishmanial agents: Chlorfenapyr derivatives disrupt ATP synthesis in parasites.

Materials Science

Its planar structure and halogen content make it suitable for:

  • Organic semiconductors: Hole mobility up to 0.12 cm²/V·s in thin-film transistors .

  • Luminescent materials: Blue-emitting OLEDs with CIE coordinates (0.16, 0.09) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator